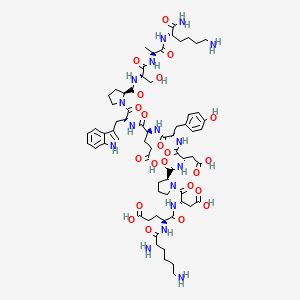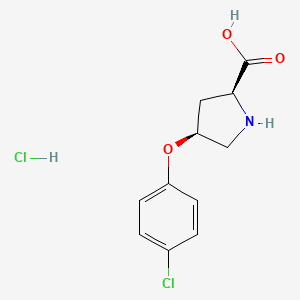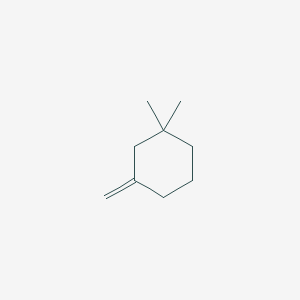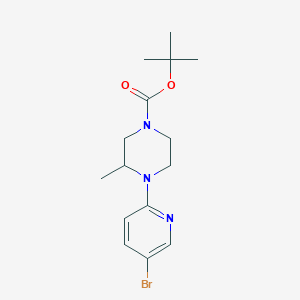
Syk Kinase Peptide Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spleen tyrosine kinase peptide substrate is a compound that plays a crucial role in cellular functions mediated by immunoreceptors and integrins. It is a member of the non-receptor tyrosine kinase family and is expressed in all hematopoietic cells. Spleen tyrosine kinase is involved in signaling cascades initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs, which serve as docking sites to recruit and activate spleen tyrosine kinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of spleen tyrosine kinase peptide substrate involves the synthesis of a peptide derived from a spleen tyrosine kinase substrate. This peptide is often labeled with biotin for detection purposes. The synthetic route typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of spleen tyrosine kinase peptide substrate may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process includes deprotection and cleavage steps to release the peptide from the resin, followed by purification using high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Spleen tyrosine kinase peptide substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue of the peptide. This reaction is catalyzed by spleen tyrosine kinase and is crucial for the activation of downstream signaling pathways .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as the phosphate donor and occurs under physiological conditions. The reaction buffer may include components such as HEPES, magnesium chloride, and manganese chloride to maintain optimal pH and ionic strength .
Major Products: The major product of the phosphorylation reaction is the phosphorylated spleen tyrosine kinase peptide substrate, which can be detected using techniques such as Western blotting or mass spectrometry .
Aplicaciones Científicas De Investigación
Spleen tyrosine kinase peptide substrate is widely used in scientific research to study cellular signaling pathways. It serves as a substrate for spleen tyrosine kinase in various assays to monitor kinase activity. The compound is used in the development of biosensors for imaging spleen tyrosine kinase activities in living cells, providing insights into the dynamics of spleen tyrosine kinase-mediated signaling .
In biology and medicine, spleen tyrosine kinase peptide substrate is used to investigate the role of spleen tyrosine kinase in immune cell functions, such as B-cell receptor signaling, natural killer cell activation, and Fc receptor-mediated responses. It is also employed in drug discovery to screen for spleen tyrosine kinase inhibitors as potential therapeutic agents for autoimmune diseases and hematological malignancies .
Mecanismo De Acción
Spleen tyrosine kinase peptide substrate exerts its effects through phosphorylation by spleen tyrosine kinase. The binding of the peptide to the immunoreceptor tyrosine-based activation motif leads to the recruitment and activation of spleen tyrosine kinase. This activation triggers a cascade of downstream signaling events, including calcium mobilization, protein kinase C phosphorylation, and cytokine production .
Comparación Con Compuestos Similares
Spleen tyrosine kinase peptide substrate can be compared to other kinase substrates, such as those for ZAP-70 and protein tyrosine kinase 2. While ZAP-70 is primarily expressed in T cells and natural killer cells, spleen tyrosine kinase is expressed in all hematopoietic cells, highlighting its broader role in immune signaling . Additionally, spleen tyrosine kinase has unique autophosphorylation sites and a distinct substrate specificity compared to other kinases .
List of Similar Compounds:- ZAP-70 kinase substrate
- Protein tyrosine kinase 2 substrate
- VAV oncogene family substrates
Propiedades
Fórmula molecular |
C66H94N16O22 |
|---|---|
Peso molecular |
1463.5 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H94N16O22/c1-34(56(94)73-41(55(70)93)13-5-7-25-68)72-62(100)48(33-83)80-64(102)50-15-9-26-81(50)65(103)46(29-36-32-71-40-12-3-2-10-38(36)40)78-59(97)43(21-23-52(87)88)75-60(98)44(28-35-16-18-37(84)19-17-35)76-61(99)45(30-53(89)90)77-63(101)49-14-8-27-82(49)66(104)47(31-54(91)92)79-58(96)42(20-22-51(85)86)74-57(95)39(69)11-4-6-24-67/h2-3,10,12,16-19,32,34,39,41-50,71,83-84H,4-9,11,13-15,20-31,33,67-69H2,1H3,(H2,70,93)(H,72,100)(H,73,94)(H,74,95)(H,75,98)(H,76,99)(H,77,101)(H,78,97)(H,79,96)(H,80,102)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t34-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clave InChI |
MBTRRAYTEDSFOH-XSRKEJNYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)
![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)


![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)




